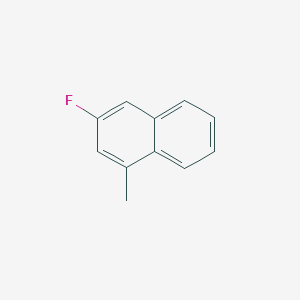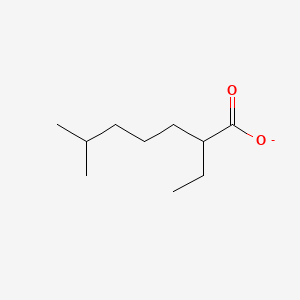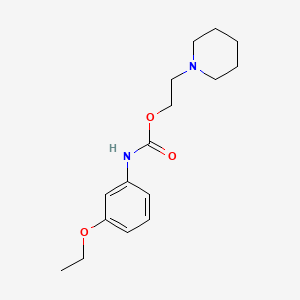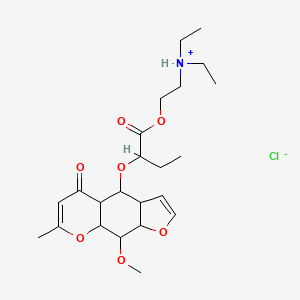
4-(acridin-9-ylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acridin-9-ylamino)benzonitrile is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acridine moiety attached to a benzonitrile group, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 4-(acridin-9-ylamino)benzonitrile typically involves the reaction of acridine derivatives with benzonitrile derivatives under specific conditions. One common method includes the use of a one-pot cascade reaction, which is an efficient and eco-friendly approach. This method often employs recyclable catalysts and eco-friendly solvents to minimize environmental impact . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(Acridin-9-ylamino)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of acridone derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
4-(Acridin-9-ylamino)benzonitrile has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a DNA intercalator, which can disrupt DNA processes and has implications for cancer treatment . In medicine, acridine derivatives, including this compound, are explored for their antimicrobial and anticancer properties . Additionally, this compound finds applications in the industry as a corrosion inhibitor and in the development of photophysical materials .
Mécanisme D'action
The mechanism of action of 4-(acridin-9-ylamino)benzonitrile primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes . This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication, ultimately resulting in cell death . The compound’s ability to target DNA makes it a promising candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
4-(Acridin-9-ylamino)benzonitrile can be compared with other acridine derivatives, such as 9-aminoacridine and amsacrine. While all these compounds share the acridine core, their substituents and specific structures impart different properties and applications. For instance, 9-aminoacridine is known for its antimicrobial properties, while amsacrine is a well-known anticancer agent . The unique combination of the acridine and benzonitrile moieties in this compound provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
75775-89-2 |
|---|---|
Formule moléculaire |
C20H13N3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
4-(acridin-9-ylamino)benzonitrile |
InChI |
InChI=1S/C20H13N3/c21-13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,(H,22,23) |
Clé InChI |
XZMCHEMFDIMFEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)





![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
